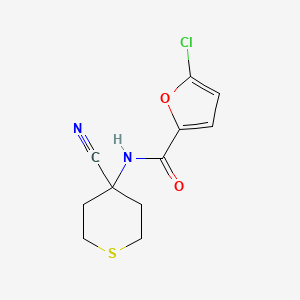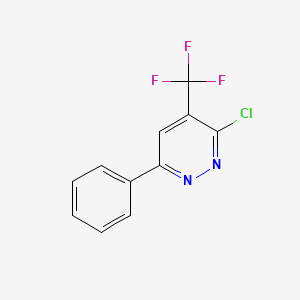![molecular formula C18H17F3N2O3 B2872621 3-(morpholinocarbonyl)-1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinone CAS No. 338782-23-3](/img/structure/B2872621.png)
3-(morpholinocarbonyl)-1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Morpholinocarbonyl)-1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinone is an organic compound with a unique structure that makes it of interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Synthesis Route 1: : The preparation begins with the coupling of 4-(trifluoromethyl)benzyl chloride with 3-hydroxy-2-pyridinone in the presence of a base such as sodium hydride. The product is then reacted with morpholine and phosgene under controlled conditions to form the final compound.
Synthesis Route 2: : An alternative method involves the direct acylation of 1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinone with morpholinocarbonyl chloride under anhydrous conditions, using a strong base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production typically involves optimizing the above synthetic routes for large-scale operations. This includes employing continuous flow reactors, process optimization for higher yield, and efficient purification techniques like recrystallization and column chromatography to ensure the product’s quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation at the pyridinone ring, leading to the formation of pyridine-N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: : Reduction can target the carbonyl group, converting it to an alcohol. Catalytic hydrogenation using palladium on carbon (Pd/C) in a hydrogen atmosphere is often employed.
Substitution: : Nucleophilic substitution reactions can occur at the benzyl position, particularly with halogenated reagents.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, peracetic acid
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Bases for Substitution: : Sodium hydride, potassium carbonate
Major Products
The major products of these reactions include derivatives like N-oxides, alcohols from reduction, and substituted benzyl compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(morpholinocarbonyl)-1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinone is used as a building block for synthesizing more complex molecules, and as a ligand in coordination chemistry due to its donor atoms.
Biology
The compound is studied for its interactions with biological macromolecules and potential as a biochemical probe. It can bind to proteins and nucleic acids, influencing their structure and function.
Medicine
In medicinal research, this compound is being explored for its potential therapeutic properties. Its unique structure may offer benefits as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.
Industry
In the industrial sector, it can be used in the production of materials with specific properties, such as polymers and coatings that require stability under harsh conditions.
Mécanisme D'action
The compound’s mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, altering their activity. For example, the trifluoromethyl group can enhance binding affinity to certain proteins, while the morpholinocarbonyl moiety may interact with active sites in enzymes, inhibiting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Morpholinocarbonyl)-2(1H)-pyridinone: : Similar structure but lacks the benzyl group, resulting in different reactivity and applications.
1-[4-(Trifluoromethyl)benzyl]-2(1H)-pyridinone: : Lacks the morpholinocarbonyl group, impacting its binding properties and stability.
Highlighting Uniqueness
3-(Morpholinocarbonyl)-1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinone’s unique combination of functional groups provides a versatile platform for chemical modifications and enhances its interaction capabilities in biological systems compared to its analogs.
There you have it! A thorough deep dive into this fascinating compound
Propriétés
IUPAC Name |
3-(morpholine-4-carbonyl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)14-5-3-13(4-6-14)12-23-7-1-2-15(17(23)25)16(24)22-8-10-26-11-9-22/h1-7H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGFXGBCEFVJEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-({[(2-methoxy-5-methylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2872539.png)

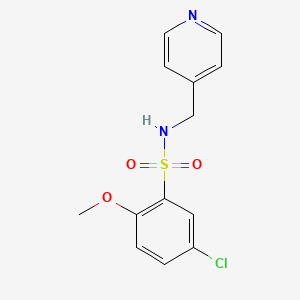
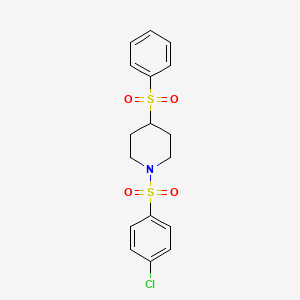
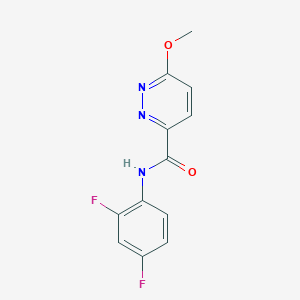
![5-chloro-2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2872545.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)acrylamide](/img/structure/B2872546.png)

![(2S)-2-[(4-fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B2872554.png)
![4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B2872556.png)
![N-(4-bromo-2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2872557.png)
![Methyl({[5-(trifluoromethyl)furan-2-yl]methyl})amine](/img/structure/B2872558.png)
